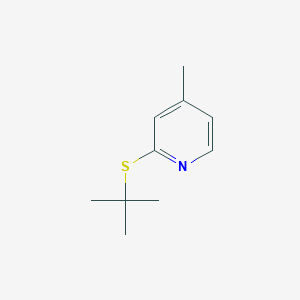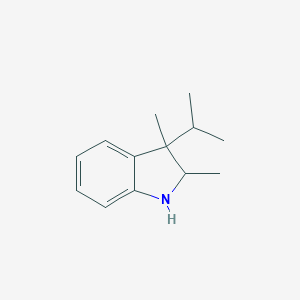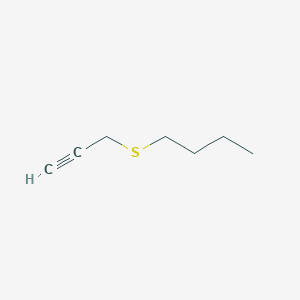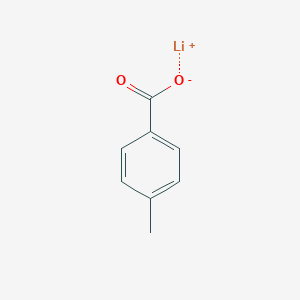![molecular formula C19H14O2 B098709 12-Hydroxy-12-methylbenzo[a]anthracen-7-one CAS No. 17513-39-2](/img/structure/B98709.png)
12-Hydroxy-12-methylbenzo[a]anthracen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Hydroxy-12-methylbenzo[a]anthracen-7-one (HMBA) is a synthetic compound that belongs to the family of benzo[a]anthracene derivatives. HMBA has gained significant attention in scientific research due to its potential applications in cancer treatment, gene expression regulation, and stem cell differentiation.
Scientific Research Applications
12-Hydroxy-12-methylbenzo[a]anthracen-7-one has been extensively studied for its potential applications in cancer treatment. It has been found to induce differentiation and apoptosis in a variety of cancer cell lines, including leukemia, breast, and prostate cancer cells. 12-Hydroxy-12-methylbenzo[a]anthracen-7-one has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
In addition to cancer treatment, 12-Hydroxy-12-methylbenzo[a]anthracen-7-one has been studied for its role in gene expression regulation. It has been found to activate the expression of genes involved in cell differentiation, immune response, and cell cycle regulation. 12-Hydroxy-12-methylbenzo[a]anthracen-7-one has also been shown to modulate the activity of transcription factors, such as NF-κB and AP-1, which play important roles in gene expression regulation.
12-Hydroxy-12-methylbenzo[a]anthracen-7-one has also been studied for its potential applications in stem cell differentiation. It has been found to induce differentiation of hematopoietic stem cells into erythroid and megakaryocytic lineages. 12-Hydroxy-12-methylbenzo[a]anthracen-7-one has also been shown to enhance the differentiation of mesenchymal stem cells into osteoblasts and adipocytes.
Mechanism Of Action
The mechanism of action of 12-Hydroxy-12-methylbenzo[a]anthracen-7-one is not fully understood, but it is thought to involve the modulation of gene expression and the activation of signaling pathways involved in cell differentiation and apoptosis. 12-Hydroxy-12-methylbenzo[a]anthracen-7-one has been shown to activate the expression of genes involved in cell differentiation, such as globin genes in erythroid cells and osteoblast-specific genes in mesenchymal stem cells. 12-Hydroxy-12-methylbenzo[a]anthracen-7-one has also been shown to activate the JNK and p38 MAPK signaling pathways, which play important roles in cell differentiation and apoptosis.
Biochemical And Physiological Effects
12-Hydroxy-12-methylbenzo[a]anthracen-7-one has been shown to have a variety of biochemical and physiological effects. It has been found to induce differentiation and apoptosis in cancer cells, activate the expression of genes involved in cell differentiation and immune response, and modulate the activity of transcription factors involved in gene expression regulation. 12-Hydroxy-12-methylbenzo[a]anthracen-7-one has also been shown to enhance the differentiation of stem cells into specific lineages.
Advantages And Limitations For Lab Experiments
12-Hydroxy-12-methylbenzo[a]anthracen-7-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be controlled. 12-Hydroxy-12-methylbenzo[a]anthracen-7-one has been extensively studied, and its mechanism of action is well understood. However, 12-Hydroxy-12-methylbenzo[a]anthracen-7-one also has some limitations. Its solubility in water is limited, which can make it difficult to use in certain experiments. 12-Hydroxy-12-methylbenzo[a]anthracen-7-one can also be toxic at high concentrations, which can limit its use in certain cell lines.
Future Directions
There are several future directions for research on 12-Hydroxy-12-methylbenzo[a]anthracen-7-one. One area of research is the development of more efficient synthesis methods for 12-Hydroxy-12-methylbenzo[a]anthracen-7-one. Another area of research is the development of 12-Hydroxy-12-methylbenzo[a]anthracen-7-one analogs with improved solubility and lower toxicity. 12-Hydroxy-12-methylbenzo[a]anthracen-7-one could also be further studied for its potential applications in stem cell differentiation and tissue engineering. Additionally, the mechanism of action of 12-Hydroxy-12-methylbenzo[a]anthracen-7-one could be further elucidated to better understand its role in gene expression regulation and cell differentiation.
Synthesis Methods
12-Hydroxy-12-methylbenzo[a]anthracen-7-one can be synthesized through a multistep process involving the oxidation of 12-methylbenzo[a]anthracene to yield 12-methylbenzo[a]anthracene-7,12-dione, which is then reduced to 12-Hydroxy-12-methylbenzo[a]anthracen-7-one using sodium borohydride. The yield of 12-Hydroxy-12-methylbenzo[a]anthracen-7-one varies depending on the reaction conditions and the purity of the starting material.
properties
CAS RN |
17513-39-2 |
|---|---|
Product Name |
12-Hydroxy-12-methylbenzo[a]anthracen-7-one |
Molecular Formula |
C19H14O2 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
12-hydroxy-12-methylbenzo[a]anthracen-7-one |
InChI |
InChI=1S/C19H14O2/c1-19(21)16-9-5-4-8-14(16)18(20)15-11-10-12-6-2-3-7-13(12)17(15)19/h2-11,21H,1H3 |
InChI Key |
MQEFUMUDBDZXHE-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(=O)C3=C1C4=CC=CC=C4C=C3)O |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)C3=C1C4=CC=CC=C4C=C3)O |
synonyms |
12-Hydroxy-12-methylbenz[a]anthracen-7(12H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



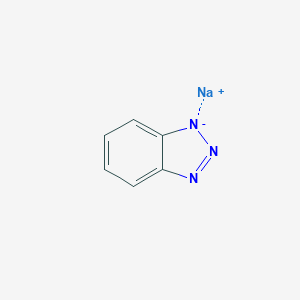
![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)

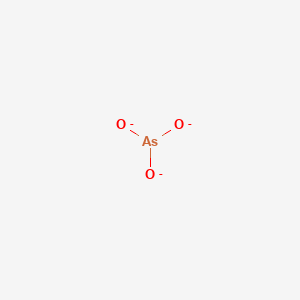

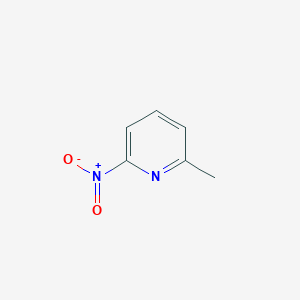
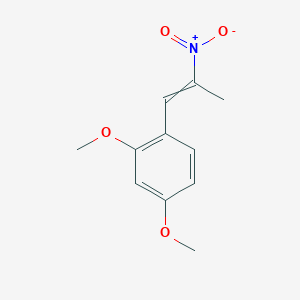
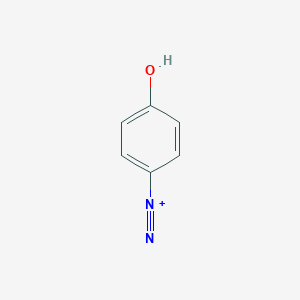
![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)

